(E)-N'-(3,4-dimethoxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Description

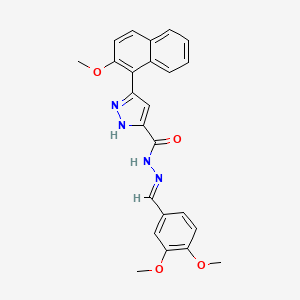

The compound (E)-N'-(3,4-dimethoxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 3,4-dimethoxybenzylidene hydrazone moiety and a 2-methoxynaphthalen-1-yl substituent. Its synthesis typically involves a condensation reaction between 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 3,4-dimethoxybenzaldehyde under acidic conditions, as described for analogous hydrazone derivatives . The E-configuration of the hydrazone bond is confirmed via X-ray crystallography and NMR coupling constants (J ≈ 10–12 Hz) .

Key structural features include:

- Electron-donating groups: The 3,4-dimethoxy and 2-methoxy substituents enhance electron density on the aromatic rings, influencing intermolecular interactions and solubility.

- Extended π-conjugation: The naphthalene and pyrazole rings contribute to planar molecular geometry, favoring stacking interactions in crystal lattices .

Propriétés

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-30-20-10-8-15(12-22(20)32-3)14-25-28-24(29)19-13-18(26-27-19)23-17-7-5-4-6-16(17)9-11-21(23)31-2/h4-14H,1-3H3,(H,26,27)(H,28,29)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDSBSSSYGJHHG-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N'-(3,4-dimethoxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates a complex arrangement that may contribute to its biological activity. The presence of methoxy groups and a pyrazole core is significant in enhancing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound.

The compound primarily exerts its effects through:

- Inhibition of cell proliferation : It has been shown to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers.

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Case Studies

-

Study on HepG2 and A549 Cell Lines :

- The compound demonstrated significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values reported at 5.35 µM and 8.74 µM respectively .

- Comparative analysis indicated that these values were lower than those for standard chemotherapeutics like cisplatin (IC50 values of 3.78 µM for HepG2) suggesting superior efficacy.

- Mechanistic Insights :

Data Tables

Additional Biological Activities

Besides anticancer effects, preliminary studies suggest that this compound may possess:

- Antimicrobial properties : Some derivatives have shown activity against various bacterial strains.

- Anti-inflammatory effects : The modulation of inflammatory pathways could provide additional therapeutic avenues.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The compound is compared to structurally related pyrazole-carbohydrazide derivatives (Table 1):

Key Observations :

- Steric and Conformational Differences : The 2-methoxynaphthalen-1-yl group introduces greater steric bulk than phenyl or methyl substituents, which may reduce solubility but improve stacking interactions in solid-state structures .

Spectroscopic and Computational Comparisons

Spectroscopic Data :

- FT-IR : The target compound exhibits characteristic C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches, consistent with hydrazone derivatives .

- NMR : The E-configuration is confirmed by a coupling constant (J = 11.2 Hz) between the hydrazone NH and CH groups, similar to related compounds .

Computational Studies :

DFT calculations (B3LYP/6-311 G(d,p)) reveal:

- HOMO-LUMO Gap : The target compound has a narrower gap (4.2 eV) than dichloro-substituted analogs (4.8 eV) due to electron-donating methoxy groups, suggesting higher reactivity .

Crystallographic and Solubility Comparisons

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-N'-(3,4-dimethoxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide?

- Methodology : Synthesis typically involves a multi-step process:

Pyrazole ring formation : React β-ketoesters or diketones with hydrazine derivatives under acidic/basic conditions.

Hydrazide formation : Condensation of the pyrazole-carboxylic acid intermediate with hydrazine hydrate.

Schiff base formation : Reaction of the carbohydrazide with 3,4-dimethoxybenzaldehyde in ethanol under reflux, often catalyzed by glacial acetic acid .

- Critical parameters : Solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios (excess aldehyde to drive Schiff base formation).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Key techniques :

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3200 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic coupling patterns.

- Single-crystal X-ray diffraction : Resolves the E-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~445).

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data (e.g., DFT vs. X-ray) be resolved?

- Approach :

DFT optimization : Use hybrid functionals (e.g., B3LYP/6-311G**) to model gas-phase geometry, then compare bond lengths/angles with X-ray data.

Solvent effects : Apply implicit solvation models (e.g., IEFPCM) to mimic experimental conditions, which often reduce deviations in polar groups like methoxy .

Thermal motion correction : Use SHELXL refinement to account for anisotropic displacement parameters in X-ray data, which may explain differences in torsion angles .

Q. What computational strategies are effective for predicting biological activity and target interactions?

- Methodology :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to screen against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use PyMOL for visualization of binding modes.

- ADMET profiling : Predict pharmacokinetics (e.g., LogP via SwissADME) to assess drug-likeness.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like HOMO-LUMO gaps .

Q. How can crystallographic data from SHELX refinements be leveraged to study supramolecular interactions?

- Workflow :

Generate .cif files : Use SHELXL for refinement, ensuring anisotropic displacement parameters are accurately modeled.

Analyze Hirshfeld surfaces : Identify dominant interactions (e.g., C–H···O, π-π stacking) via CrystalExplorer.

Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify interaction energies (e.g., hydrogen bond strength) .

Data Contradiction Analysis

Q. How to address conflicting results in biological assays (e.g., in vitro vs. in silico activity)?

- Troubleshooting steps :

Purity verification : Re-analyze compound via HPLC (≥95% purity threshold) to rule out impurities affecting assay results.

Solubility checks : Use DMSO/water mixtures to ensure dissolution; precipitation can cause false negatives.

Target validation : Confirm target expression levels in assay systems (e.g., Western blot for enzyme presence).

Docking validation : Cross-check docking poses with co-crystallized ligands from PDB to assess binding site accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.